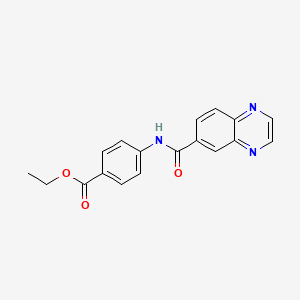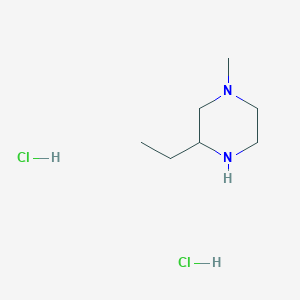![molecular formula C19H21BrN2O2 B2495872 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 302805-61-4](/img/structure/B2495872.png)
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, including the pairing of halogenated precursors with piperidine moieties under controlled conditions. For instance, Khalid et al. (2014) described the synthesis of N-aryl/aralkyl substituted derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions to introduce various electrophiles (Khalid et al., 2014). Such methodologies highlight the versatility and complexity of synthetic routes needed to introduce specific functional groups into the piperidine backbone, enhancing the molecule's biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide often features a combination of aromatic systems linked by ether and amide functionalities to a piperidine ring. This arrangement is crucial for the molecule's interaction with biological targets. Structural analyses, such as those conducted by Belay et al. (2012), employ techniques like NMR and X-ray crystallography to elucidate the configuration and conformation of such compounds, revealing how the spatial arrangement of atoms influences their chemical reactivity and biological activity (Belay et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide and related compounds is significantly influenced by the functional groups present. The bromophenoxy and piperidin-1-yl phenyl acetamide components are pivotal for engaging in further chemical transformations, such as nucleophilic substitution reactions, that can modify the molecule's pharmacological properties. Studies like those by Ismailova et al. (2014) provide insight into how specific substitutions on the molecule can influence its chemical stability, reactivity, and potential biological activities (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in drug development. The arrangement of atoms and the presence of specific functional groups directly affect these properties, influencing the compound's bioavailability and pharmacokinetics. Research efforts that focus on the synthesis and characterization, like those by Mollet et al. (2011), often include detailed investigations of these physical properties to optimize the compound's design for therapeutic use (Mollet et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are fundamental for the therapeutic potential of compounds like 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide. Studies on similar molecules have shown that minor modifications can significantly affect these interactions, as demonstrated by Nirogi et al. (2019), who explored the optimization of similar compounds for improved biological activity and selectivity (Nirogi et al., 2019).
Applications De Recherche Scientifique
Synthesis and Evaluation of Similar Compounds
Antimicrobial Applications : Compounds similar to 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives involving esterification and hydrazination processes, leading to Schiff bases and Thiazolidinone derivatives, have shown significant antibacterial and antifungal activities (Fuloria et al., 2014).
Stereoselective Synthesis for Medicinal Chemistry : The stereoselective synthesis of cis-3,4-disubstituted piperidines, through ring transformation of azetidines, provides valuable templates for medicinal chemistry applications, including the development of compounds with potential analgesic or anticancer properties (Mollet et al., 2011).
Gastroprotective Activity : Research into compounds with piperidinomethyl phenoxyl groups and thioether functions, similar in structure to the compound of interest, has revealed gastroprotective activities. These studies highlight the potential use of such compounds in treating gastrointestinal disorders (Hirakawa et al., 1998).
Pharmacological Applications : The Leuckart synthesis has been employed to create novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This highlights the diverse pharmacological applications of compounds with structural similarities to 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide (Rani et al., 2016).
Antioxidant Activity : Compounds incorporating bromophenol groups, similar to the bromophenoxy component in the compound of interest, have been extracted from marine sources and shown to possess potent radical scavenging activity. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-15-5-4-6-18(13-15)24-14-19(23)21-16-7-9-17(10-8-16)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENQYNNWDPURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)



![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)